molecular formula C12H15N3OS B4439506 3-amino-N-butylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-butylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B4439506
M. Wt: 249.33 g/mol
InChI Key: DHODQWPBBAIYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-butylthieno[2,3-b]pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a thienopyridine ring system. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 3-amino-N-butylthieno[2,3-b]pyridine-2-carboxamide is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the activity of topoisomerase I and II enzymes, which are essential for DNA replication and transcription. Additionally, the compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
3-amino-N-butylthieno[2,3-b]pyridine-2-carboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest in the G2/M phase. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. The compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-amino-N-butylthieno[2,3-b]pyridine-2-carboxamide in lab experiments is its potent antitumor and antimicrobial activity. Additionally, the compound is relatively easy to synthesize and has a high yield. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 3-amino-N-butylthieno[2,3-b]pyridine-2-carboxamide. One of the most promising directions is the development of analogs with improved potency and selectivity. Additionally, the compound could be further studied for its potential applications in other fields, such as agriculture and environmental science. Furthermore, the compound could be studied for its potential use in combination therapy with other anticancer agents to improve efficacy and reduce toxicity. Finally, the compound could be studied for its potential use in drug delivery systems to improve bioavailability and reduce toxicity.
Conclusion
In conclusion, 3-amino-N-butylthieno[2,3-b]pyridine-2-carboxamide is a promising compound that has potential applications in various fields of scientific research. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. The compound possesses potent antitumor and antimicrobial activity, and its potential use in combination therapy and drug delivery systems warrants further investigation.

Scientific Research Applications

3-amino-N-butylthieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. The compound has been shown to possess potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, the compound has been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

3-amino-N-butylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-2-3-6-14-11(16)10-9(13)8-5-4-7-15-12(8)17-10/h4-5,7H,2-3,6,13H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHODQWPBBAIYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C2=C(S1)N=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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